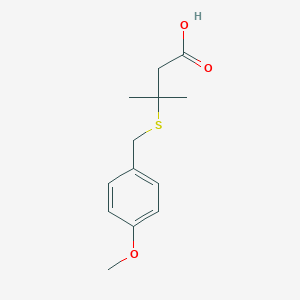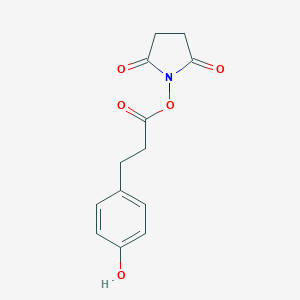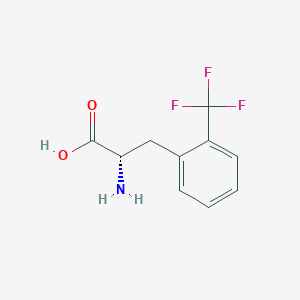
2-Bromo-D-phénylalanine
Vue d'ensemble
Description
2-Bromo-D-phenylalanine: is a non-proteinogenic amino acid with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound has gained significant attention due to its potential therapeutic and environmental applications. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Applications De Recherche Scientifique
2-Bromo-D-phenylalanine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-Bromo-D-phenylalanine, also known as ®-2-Amino-3-(2-bromophenyl)propanoic acid, is a derivative of phenylalanine . Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . .
Mode of Action
Phenylalanine derivatives have been found to have antimicrobial properties, particularly against gram-positive bacteria
Biochemical Pathways
Phenylalanine is involved in the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 0-8°c .
Result of Action
Phenylalanine derivatives have been found to have antimicrobial properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-D-phenylalanine. For instance, the compound’s stability can be affected by temperature, as it should be stored at 0-8°C . Other factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-D-phenylalanine can be synthesized through the bromination of D-phenylalanine. The process involves the reaction of D-phenylalanine with bromine in the presence of a suitable solvent and catalyst. One common method is the use of bromoisocyanuric acid sodium salt in a strong acidic medium, such as 60% aqueous sulfuric acid at 0°C . This method ensures the selective bromination of the aromatic ring without affecting the amino and carboxyl groups.
Industrial Production Methods: Industrial production of 2-Bromo-D-phenylalanine typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed:
Substitution Products: Amino or thiol-substituted phenylalanine derivatives.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehalogenated phenylalanine.
Coupling Products: Biaryl compounds.
Comparaison Avec Des Composés Similaires
2-Bromo-L-phenylalanine: The L-enantiomer of 2-Bromo-D-phenylalanine, which has different biological activity and applications.
4-Bromo-D-phenylalanine: A positional isomer with the bromine atom at the para position instead of the ortho position.
2-Chloro-D-phenylalanine: A halogenated derivative with chlorine instead of bromine.
Uniqueness: 2-Bromo-D-phenylalanine is unique due to its specific stereochemistry and the presence of the bromine atom at the ortho position. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLNTLXEZDFHW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427515 | |
| Record name | 2-Bromo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267225-27-4 | |
| Record name | 2-Bromo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















